Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
This compound is a specialty product used in proteomics research
Mode of Action
It has been studied for its inhibitory effects on the corrosion of aa6061 alloy in hydrochloric acid media . It acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature .
Biochemical Pathways
Given its use in proteomics research , it may interact with various proteins and potentially influence multiple biochemical pathways
Result of Action
In the context of corrosion inhibition, it forms a protective film on the metal surface, reducing the rate of corrosion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate. For instance, its corrosion inhibition efficiency increases with temperature . Additionally, it should be stored at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with aniline and thiourea. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand for receptor studies.
Medicine: Thiazole derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with an amino group instead of an anilino group.
2-Aminothiazole: A simpler thiazole derivative with a broad range of biological activities.
Pramipexole: Contains a thiazole moiety and is used in the treatment of Parkinson’s disease
Uniqueness
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the anilino group enhances its potential as a ligand for various biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNEYSGMWEITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355588 | |
Record name | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15865-96-0 | |
Record name | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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